REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1O.[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([F:19])=[CH:14][N:13]=1.CCN(C(C)C)C(C)C.C([OH:32])(C)C>>[Cl:11][C:12]1[N:17]=[C:16]([NH:2][CH2:3][C:4]2([OH:32])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)[C:15]([F:19])=[CH:14][N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
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Cl.NCC1C(CCCC1)O
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the resulting residue was purified by silica gel chromatography (25%-75% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NCC1(CCCCC1)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |